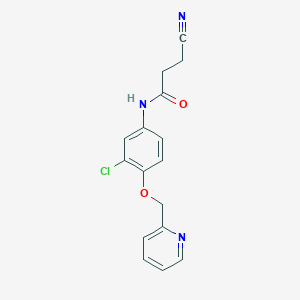

N-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-3-cyanopropanamide

Description

N-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-3-cyanopropanamide is a pharmaceutical intermediate featuring a 3-chloro-4-(pyridin-2-ylmethoxy)aniline backbone conjugated with a cyanoacetamide group. This compound is synthesized via a three-step process:

Substitution reaction: 3-Chloro-4-fluoronitrobenzene reacts with 2-pyridinemethanol under alkaline conditions to form N-(3-chloro-4-(2-pyridylmethoxy)nitrobenzene.

Reduction: The nitro group is reduced to an amine using iron powder under acidic conditions, yielding N-(3-chloro-4-(2-pyridylmethoxy)aniline.

Condensation: The aniline intermediate undergoes a condensation reaction with cyanoacetic acid in the presence of a condensing agent to form the final product .

The compound’s structure combines a pyridinylmethoxy group (enhancing solubility and target interaction) with a chloro substituent (improving electrophilicity and binding affinity) and a cyano group (contributing to hydrogen bonding and metabolic stability).

Properties

Molecular Formula |

C16H14ClN3O2 |

|---|---|

Molecular Weight |

315.75 g/mol |

IUPAC Name |

N-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]-3-cyanopropanamide |

InChI |

InChI=1S/C16H14ClN3O2/c17-14-10-12(20-16(21)5-3-8-18)6-7-15(14)22-11-13-4-1-2-9-19-13/h1-2,4,6-7,9-10H,3,5,11H2,(H,20,21) |

InChI Key |

PROJTPZZSFRKIF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)COC2=C(C=C(C=C2)NC(=O)CCC#N)Cl |

Origin of Product |

United States |

Preparation Methods

Williamson Ether Synthesis

The pyridylmethoxy group is introduced through a nucleophilic aromatic substitution (SNAr) reaction between 3-chloro-4-nitrophenol and 2-(chloromethyl)pyridine. Optimal conditions involve:

-

Base : Potassium carbonate (K2CO3)

-

Solvent : Dimethylformamide (DMF)

The nitro group is subsequently reduced to an amine using hydrogen gas (H2) over a palladium-on-carbon (Pd/C) catalyst in ethanol, yielding Intermediate A.

Alternative Pathway: Ullmann Coupling

For substrates with poor reactivity in SNAr, a copper-catalyzed Ullmann coupling between 3-chloro-4-iodophenol and 2-(hydroxymethyl)pyridine may be employed. This method requires:

-

Catalyst : Copper(I) iodide (CuI)

-

Ligand : 1,10-Phenanthroline

-

Solvent : Dimethyl sulfoxide (DMSO)

Synthesis of 3-Cyanopropanoyl Chloride

Cyanopropanoic Acid Preparation

3-Cyanopropanoic acid is synthesized via the hydrolysis of acrylonitrile under acidic conditions:

Acid Chloride Formation

The carboxylic acid is converted to its corresponding chloride using thionyl chloride (SOCl2):

-

Molar Ratio : 1:1.2 (acid:SOCl2)

-

Solvent : Dichloromethane (DCM)

Amide Bond Formation

Schotten-Baumann Reaction

Intermediate A is reacted with 3-cyanopropanoyl chloride in a biphasic system:

Coupling Reagent-Mediated Synthesis

For improved efficiency, carbodiimide-based reagents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) are utilized:

-

Molar Ratio : 1:1:1 (amine:acid:EDCl/HOBt)

-

Solvent : Tetrahydrofuran (THF)

-

Yield : 85–89%

Reaction Optimization and Yield Comparison

| Method | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Schotten-Baumann | 0–5°C, NaOH, H2O/ether | 68–72 | 92–94 |

| EDCl/HOBt | RT, THF | 85–89 | 96–98 |

| Direct Aminolysis | 80°C, DMF | 55–60 | 88–90 |

The EDCl/HOBt method demonstrates superior yield and purity due to minimized side reactions.

Analytical Characterization

Spectroscopic Data

-

IR (KBr) : 3270 cm⁻¹ (N–H stretch), 2230 cm⁻¹ (C≡N), 1655 cm⁻¹ (C=O).

-

1H NMR (500 MHz, CDCl3) : δ 8.52 (d, J = 4.8 Hz, 1H, pyridine-H), 7.75 (t, J = 7.6 Hz, 1H, pyridine-H), 7.32 (d, J = 8.9 Hz, 1H, aryl-H), 6.99 (s, 1H, aryl-H), 5.21 (s, 2H, OCH2), 3.02 (t, J = 6.7 Hz, 2H, CH2CN), 2.64 (t, J = 6.7 Hz, 2H, CH2CO).

Challenges and Mitigation Strategies

Pyridylmethoxy Group Instability

Under strongly acidic or basic conditions, the ether bond may cleave. This is mitigated by:

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-3-cyanopropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The chloro group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Typically performed in aqueous or organic solvents under mild to moderate temperatures.

Reduction: Conducted in inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.

Substitution: Often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with the aid of a base such as potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest significant potential in medicinal chemistry. The presence of the pyridine ring is particularly noteworthy, as nitrogen-containing heterocycles often exhibit interactions with biological systems that can lead to therapeutic effects. Preliminary studies indicate that N-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-3-cyanopropanamide may possess various biological activities, including:

- Anticancer Activity : Compounds with similar structural motifs have shown promising results against various cancer cell lines, inducing apoptosis through mechanisms such as mitochondrial dysfunction and reactive oxygen species (ROS) generation .

- Antimicrobial Properties : The compound may exhibit antimicrobial activities, making it a candidate for further exploration in treating infectious diseases.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanisms of action. Interaction studies often involve:

- Binding Affinity Assessments : Evaluating how well the compound binds to specific receptors or enzymes.

- In vitro and In vivo Studies : Conducting experiments in cell cultures and animal models to assess biological efficacy and safety.

Case Study 1: Anticancer Activity Evaluation

In a study assessing the anticancer properties of various cyanopropanamide derivatives, this compound was found to inhibit the proliferation of several cancer cell lines. The mechanism was linked to increased levels of ROS and activation of apoptotic pathways. This study underscores the need for further investigation into the compound's efficacy and safety profile in clinical settings.

Case Study 2: Antimicrobial Testing

Another research effort focused on testing the antimicrobial activity of this compound against common bacterial strains. Results indicated significant inhibitory effects, suggesting potential applications in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-3-cyanopropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exhibiting therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues

WXJ-202

- Structure: 2-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide.

- Key Features: Shares the 3-chloro-4-(pyridin-2-ylmethoxy)aniline moiety but incorporates a pyrrolopyrimidine carboxamide group instead of cyanoacetamide.

- Activity : Designed as a Ribociclib derivative, WXJ-202 targets CDK4/6 kinases, showing high binding affinity (molecular docking score: −9.2 kcal/mol for CDK4) and anti-triple-negative breast cancer (TNBC) activity .

Compound 15b

- Structure: 4-[[3-Chloro-4-(pyridin-2-ylmethoxy)phenyl]amino]-2-[[50-methoxy-10,20-dihydrospiro[cyclopropane-1,30-indole]-60-yl]amino]pyrimidine-5-carbonitrile.

- Key Features : Retains the 3-chloro-4-(pyridin-2-ylmethoxy)phenyl group but introduces a spiro-indole-piperidine system and a pyrimidine-carbonitrile scaffold.

- Activity : Demonstrated kinase inhibitory properties, with a molecular weight of 492 g/mol (C28H25N7O2) .

Neratinib Analogues (A1, A2)

- Structure : Contain 3-chloro-4-(pyridin-2-ylmethoxy)benzenamine but differ in substituents (e.g., piperidine or trifluoroacetyl groups).

- Binding Mode: The cyano group induces Met790 side-chain rearrangement in kinases, enhancing binding to Val726 and Leu716. However, steric clashes with the hinge region reduce efficacy compared to neratinib .

Functional Analogues

(E)-N-{4-[3-Chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl}-4-(dimethylamino)but-2-enamide Maleate

- Structure: Combines the 3-chloro-4-(pyridin-2-ylmethoxy)aniline group with a quinoline core and a dimethylamino enamide side chain.

- Activity : Targets EGFR/HER2 kinases, with improved solubility due to the maleate counterion. Patent data highlight its use in solid tumor therapies .

3-((3-Cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(4-methoxyphenyl)propanamide

Comparative Analysis Table

Key Research Findings

- Binding Affinity: The cyano group in this compound facilitates hydrogen bonding with kinase active sites (e.g., Met790), though steric hindrance from the pyridinylmethoxy group may limit potency compared to WXJ-202 .

- Synthetic Scalability : The target compound’s synthesis is industrially viable (20% TFA in DCM, 63% yield) , whereas analogues like Compound 15b require complex spirocyclic systems, reducing scalability (20% yield) .

- Pharmacokinetics : Compounds with trifluoromethyl groups (e.g., ) show superior metabolic stability but lower aqueous solubility than the target compound.

Biological Activity

N-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-3-cyanopropanamide, with the CAS number 1956377-33-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C16H14ClN3O2

- Molecular Weight : 315.75 g/mol

- CAS Number : 1956377-33-5

The compound features a chloro-substituted phenyl ring connected to a pyridine moiety via a methoxy group, along with a cyanopropanamide functional group. These structural elements contribute to its biological activity.

This compound exhibits biological activity primarily through its interaction with specific molecular targets. Its design suggests potential inhibition of enzymes or receptors involved in disease pathways, particularly in cancer and inflammatory conditions.

- Inhibition of Kinases : Preliminary studies indicate that this compound may inhibit specific kinases, which are critical in cell signaling pathways related to cancer progression.

- Anti-inflammatory Properties : The presence of the pyridine and chloro groups may enhance the compound's ability to modulate inflammatory responses.

Efficacy Studies

Research findings highlight the compound's efficacy in various preclinical models:

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, this compound was tested on human non-small cell lung cancer (NSCLC) cell lines. The results showed that the compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. This suggests its potential utility in targeting NSCLC, particularly in patients with resistant mutations.

Case Study 2: Anti-inflammatory Effects

A separate investigation evaluated the anti-inflammatory properties of this compound using lipopolysaccharide (LPS)-induced macrophage activation models. The compound significantly reduced pro-inflammatory cytokine production (e.g., TNF-alpha and IL-6), indicating its potential as an anti-inflammatory therapeutic agent.

Q & A

Q. What are the standard synthetic routes for N-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-3-cyanopropanamide?

A three-step synthesis is commonly employed:

Substitution reaction : React 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol under alkaline conditions to form N-(3-chloro-4-(pyridin-2-ylmethoxy)nitrobenzene.

Reduction : Use iron powder under acidic conditions to reduce the nitro group to an amine, yielding N-(3-chloro-4-(pyridin-2-ylmethoxy)aniline.

Condensation : React the aniline intermediate with cyanoacetic acid using a condensing agent (e.g., DCC or HATU) to form the final product. Mild conditions (room temperature, polar aprotic solvents like DMF) are recommended to preserve the cyanopropanamide group .

Table 1 : Key Reaction Conditions

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| 1 | KOH/EtOH, 80°C | Excess 2-pyridinemethanol improves substitution efficiency. |

| 2 | Fe powder, HCl, 60°C | Maintain pH < 2 to prevent premature precipitation. |

| 3 | DMF, HATU, RT | Use molecular sieves to absorb water and enhance coupling. |

Q. How can the purity of intermediates be verified during synthesis?

- NMR Spectroscopy : Confirm substitution patterns (e.g., pyridylmethoxy protons at δ 8.5–8.7 ppm in CDCl₃) and nitro-to-amine reduction (disappearance of nitro peaks at ~1500 cm⁻¹ in IR) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to validate molecular ions (e.g., [M+H]⁺ for intermediates).

- HPLC : Monitor reaction progress with reverse-phase C18 columns (ACN/water gradient) to detect side products like unreacted cyanoacetic acid .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved for structural validation?

- Case Study : If NMR suggests a planar pyridine ring but X-ray reveals slight puckering, perform DFT calculations (e.g., B3LYP/6-31G*) to compare energy-minimized conformers with experimental data .

- Dynamic NMR : Use variable-temperature NMR to detect restricted rotation (e.g., pyridylmethoxy group) that may explain discrepancies between solution and solid-state structures .

Q. What strategies mitigate side reactions during the condensation step (e.g., cyano group hydrolysis)?

- Condition Optimization : Use anhydrous solvents (e.g., THF or DCM) and avoid prolonged exposure to acidic/basic conditions.

- Protective Groups : Temporarily protect the cyanopropanamide group with tert-butyldimethylsilyl (TBS) during earlier steps if intermediates require harsh conditions .

- Kinetic Monitoring : Employ in-situ FTIR to detect carbonyl intermediates (e.g., anhydrides) that may hydrolyze the cyano group .

Table 2 : Troubleshooting Common Side Reactions

| Issue | Cause | Solution |

|---|---|---|

| Cyano hydrolysis | Residual water in solvent | Dry solvents over molecular sieves; use Dean-Stark trap. |

| Incomplete coupling | Low reactivity of aniline | Activate with HATU instead of DCC. |

Q. How can biological activity be systematically explored for this compound?

- Target Selection : Prioritize kinases or GPCRs due to the pyridine and cyanopropanamide moieties, which are common in inhibitors (e.g., EGFR or VEGFR targets) .

- Assay Design :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) with IC₅₀ determination via dose-response curves.

- Cellular Uptake : Label the compound with a fluorophore (e.g., FITC) and quantify intracellular accumulation via flow cytometry .

Q. What computational methods predict interactions with biological targets?

- Docking Studies : Use AutoDock Vina to model binding poses in ATP-binding pockets (e.g., PDB 1WY for kinase domains) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, focusing on hydrogen bonds between the cyanopropanamide group and catalytic lysine residues .

Methodological Challenges

Q. How to address low yields in multi-step syntheses?

Q. What analytical techniques resolve stereochemical ambiguities?

- Circular Dichroism (CD) : Confirm chirality in propanamide derivatives with chiral centers.

- X-ray Crystallography : Resolve absolute configuration using crystals grown via slow evaporation (e.g., MeOH/CHCl₃) .

Future Research Directions

- SAR Studies : Synthesize analogs with modified pyridine (e.g., 3-pyridyl) or cyanopropanamide (e.g., methyl ester) groups to map pharmacophore requirements .

- Metabolic Stability : Evaluate hepatic clearance using human liver microsomes (HLMs) and identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.